Cas no 3572-80-3 (2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- structure
3572-80-3 structure
Produktname:2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
CAS-Nr.:3572-80-3
MF:C18H25NO
MW:271.397205114365
CID:306894
PubChem ID:19143

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • (+)-CYCLOAZOCINE
    • CYCLAZOCINE
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-benzomorphan
    • 2'-Hydroxy-2-cyclopropylmethyl-5,9-dimethyl-6,7-benzomorphan
    • 2'-Hydroxy-5,9-dimethyl-2-cyclopropylmethyl-6,7-benzomorphan
    • 3-cyclopropyl-methyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-1,2,3,4,5,6-hexahydro-6,11-dimethyl-8-hydroxy-2,6-methan-3-benzazocin
    • NIH 7981
    • UM 407
    • WIN 20,740
    • zazocin-8-ol
    • Ciclazocina [INN-Spanish]
    • 3-Cyclopropylmethyl-6(eq),11(ax)-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol(Cyclazocine)
    • NS00080844
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • L001209
    • CYCLAZOCINE [USAN]
    • WLN: T C666 A KN&TTJ A1 B1 EQ K1- AL3TJ
    • (Cyclazocine) 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • (+/-)-Cyclazocine
    • Rac-Cyclazocine
    • 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan
    • 3-(Cyclopropylmethyl)-1,2,3, 4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3-Cyclopropylmethyl-6[eq],6-methano-3-benzazocin-8-ol
    • NSC172134
    • 3-(Cyclopropylmethyl)1-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2, 6-methano-3-benzazocin-8-ol
    • CHEMBL289683
    • 3-(Cyclopropylmethyl)1-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 2, 1,2,3,4,5,6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • Cyclazocine [USAN:INN]
    • Cyclazocine (USAN/INN)
    • (2alpha,6alpha,11R*)-(1)-3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • {3-Cyclopropylmethyl-6[eq],} {11[ax]-dimethyl-2,6-methano-3-benzazocin-8-ol}
    • FT-0665329
    • NSC 107429
    • 3-(cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol
    • Cyclazocinum [INN-Latin]
    • CYCLAZOCINE [INN]
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • MLS002703971
    • SCHEMBL37996
    • 10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol
    • EINECS 230-866-7
    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-,(2S,6S,11S)-
    • CYCLAZOCINE (-)
    • NS00029907
    • 10-cyclopropylmethyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol(Cyclazocine)
    • Cyclazocine (+)
    • 2-Cyclopropylmethyl-5,7-beneomorphan
    • Q5198126
    • Cyclazocinum
    • 3-Cyclopropylmethyl-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-benzo[d]azocin-8-ol (cyclazocine)
    • NSC-172134
    • NSC107429
    • UNII-J5W1B1159C
    • D03618
    • 2-Cyclopropylmethyl-5,9-dimethyl-2'-hydroxy-6,7-beneomorphan
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-; Cyclazocine; NSC 107429; Win 20740
    • Ciclazocina
    • 3-(Cyclopropylmethyl)-1,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • 3,4,5,6-Tetrachloro-phthalic acid
    • 3572-80-3
    • DTXSID9022863
    • BDBM50018731
    • NSC-107429
    • FT-0665328
    • 2, 6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5, 6-hexahydro-6,11-dimethyl-
    • CYCLAZOCINE [MI]
    • WIN 20740
    • cyclopropylmethyl(dimethyl)[?]ol
    • 3-(Cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • (cyclazocine)2-{4-[(2,4-Diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
    • 7346-09-0
    • WIN-20740
    • 2-Cyclopropylmethyl-2'-hydroxy-5,7-benzomorphan
    • J5W1B1159C
    • 2,6-Methano-3-benzazocin-8-ol, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • EINECS 222-689-9
    • 2, 6-Methano-3-benzazocin-8-ol, 1,2,3,4,5, 6-hexahydro-3-(cyclopropylmethyl)-6,11-dimethyl-
    • 2, 3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2.alpha.,6.alpha.,11R*)-
    • SMR001395644
    • Inchi: InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3
    • InChI-Schlüssel: YQYVFVRQLZMJKJ-UHFFFAOYSA-N
    • Lächelt: OC1C=CC2=C(C3(CCN(CC4CC4)C(C2)C3C)C)C=1

Berechnete Eigenschaften

  • Genaue Masse: 271.19400
  • Monoisotopenmasse: 271.194
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 20
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 380
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 23.5A^2
  • Oberflächenladung: 0
  • Tautomerzahl: 3
  • XLogP3: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Weißer kristalliner Feststoff
  • Dichte: 1.0115 (rough estimate)
  • Schmelzpunkt: 201-204°
  • Siedepunkt: 414.48°C (rough estimate)
  • Flammpunkt: 188.7°C
  • Brechungsindex: 1.5740 (estimate)
  • Löslichkeit: 0.1 M HCl: soluble
  • PSA: 23.47000
  • LogP: 3.26430
  • Löslichkeit: Unsicher

2,6-Methano-3-benzazocin-8-ol,3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Sicherheitsinformationen

  • WGK Deutschland:3
  • RTECS:PB8585000
  • Lagerzustand:2-8°C

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